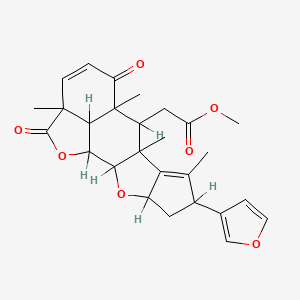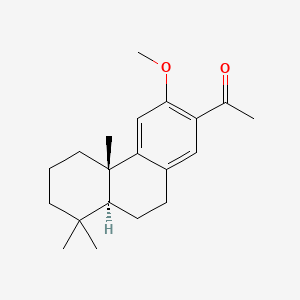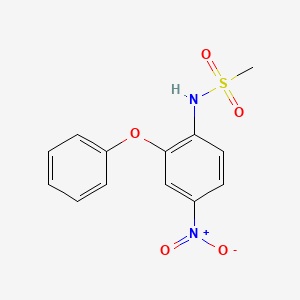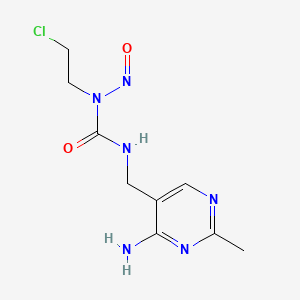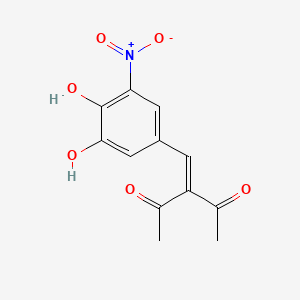
Nitecapone
Overview
Description
Nitecapone (INN; OR-462) is a drug that acts as a selective inhibitor of the enzyme catechol O-methyl transferase (COMT) . It was patented as an antiparkinson medication but was never marketed . It is also known to have gastroprotective and antioxidant properties .
Molecular Structure Analysis
Nitecapone has a molecular formula of C12H11NO6 . Its average mass is 265.219 Da and its monoisotopic mass is 265.058624 Da .
Chemical Reactions Analysis
Nitecapone has been found to inhibit Zmays COMT, which may serve as a non-transgenic strategy to explore the biosynthesis of ferulic acid and lignin . It also exerts gastroprotective effects in various models of gastric and duodenal ulcers .
Physical And Chemical Properties Analysis
Nitecapone has a molecular weight of 265.22 g/mol . It is a powder in form and its color ranges from white to beige . It is soluble in DMSO .
Scientific Research Applications
Reducing Lignocellulosic Biomass Recalcitrance
Nitecapone has been used to inhibit Maize Caffeate 3-O-Methyltransferase (Zmays COMT), a key enzyme of the phenylpropanoid pathway . This inhibition could potentially increase the digestibility of lignocellulosic biomass and improve the production of cellulosic biofuels . The nitecapone-induced inhibition of Zmays COMT may serve as a non-transgenic strategy to explore the biosynthesis of ferulic acid and lignin, their relationships with the recalcitrance of lignocellulosic biomass, and, possibly, to improve bioethanol production .
Parkinson’s Disease Treatment
Nitecapone has been studied as a potential drug for the treatment of Parkinson’s disease . Catechol O-methyltransferase (COMT) inhibitors like Nitecapone are used to enhance the uptake of levodopa in patients with Parkinson’s disease . Levodopa, a precursor of dopamine in the central nervous system, is the most efficacious and tolerated medicine for Parkinson’s disease .
Heart Transplantation
Nitecapone has shown beneficial effects in heart transplantation . It has been observed to have a positive effect on the preservation of grafts in terms of functional recovery . In heart transplantation, global ischemia of a graft is followed by reperfusion injury. The formation of oxygen free radicals induces arrhythmias and impairs the function of the graft .
Mechanism of Action
Target of Action
Nitecapone is a drug that acts as a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is an important enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to catechol substrates . This enzyme plays a crucial role in the metabolism of catecholamines in the brain and peripheral tissues .
Mode of Action
Nitecapone interacts with its target, COMT, by binding to the active site of the enzyme . It inhibits the activity of COMT, thereby preventing the methylation of catechol substrates . This inhibition is achieved through a kinetic profile such as mixed inhibition of the COMT .
Biochemical Pathways
The inhibition of COMT by Nitecapone affects the phenylpropanoid pathway, which is involved in the biosynthesis of lignin, a crucial component of the cell wall structure . By inhibiting COMT, Nitecapone reduces the O-methylation of caffeic acid to ferulic acid, a precursor of lignin .
Pharmacokinetics
They determine the drug’s bioavailability, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The molecular effect of Nitecapone’s action is the inhibition of COMT, leading to an increase in the levels of catechol substrates that would otherwise be methylated . On a cellular level, Nitecapone has been found to have anti-inflammatory effects . It can enhance the expression of growth differentiation factor 15 (GDF15) and NRF2 downstream antioxidant response element (ARE) genes, both in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nitecapone. For instance, in the context of plant biochemistry, Nitecapone’s ability to inhibit COMT may be influenced by factors such as the presence of other metabolites, environmental stressors, and the overall metabolic state of the cell . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRZALMHVUCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151347 | |
| Record name | Nitecapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitecapone | |
CAS RN |
116313-94-1 | |
| Record name | Nitecapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitecapone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitecapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITECAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitecapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041949 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

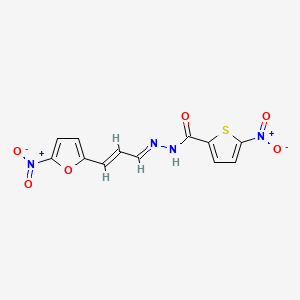
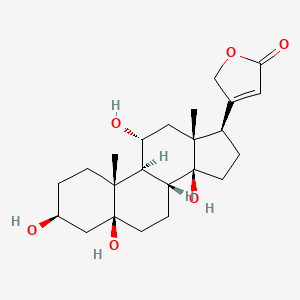

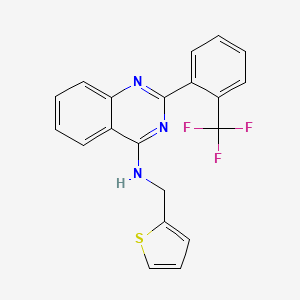
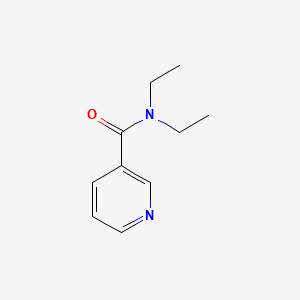

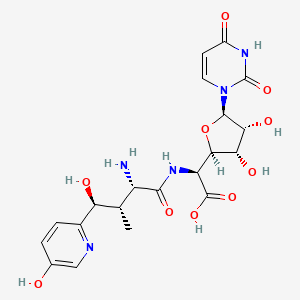

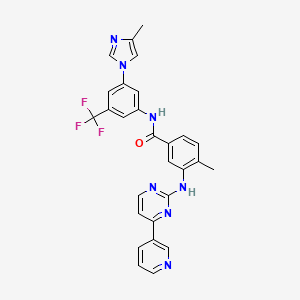
![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
